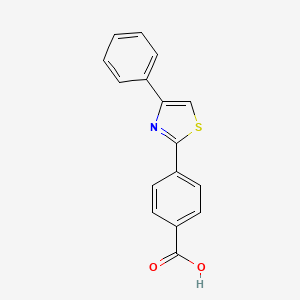

4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

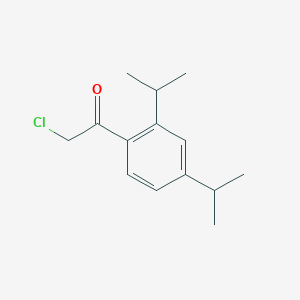

“4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid” is a chemical compound that contains a thiazole ring, which consists of sulfur and nitrogen . The thiazole ring is an important heterocycle in the world of chemistry due to its aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds . This aromaticity provides the ring with many reactive positions where various chemical reactions, such as donor–acceptor and nucleophilic reactions, can take place .

Synthesis Analysis

The synthesis of this compound involves several steps, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The yield of the synthesis process is reported to be 80.80% .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several spectroscopic techniques. The IR spectrum shows peaks corresponding to OH, CH, C=O, C=N, C=C, and C–O–C functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Physical And Chemical Properties Analysis

The compound forms yellow crystals with a melting point of 253.00°C . The molecular weight of the compound is 296.3 g/mol .

Wissenschaftliche Forschungsanwendungen

Solar Cell Efficiency Enhancement

One significant application of compounds related to 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid is in the enhancement of solar cell efficiency. Specifically, the conjugation of various electron-acceptor groups to diphenylamine-phenanthrocarbazole dyes, including benzoic acid derivatives, has been shown to significantly impact the energy levels, light-harvesting ability, and photovoltaic parameters of donor-acceptor dyes in photoelectrochemical cells. This approach yielded high power conversion efficiencies and remarkable stability under prolonged exposure to sunlight, demonstrating the potential of these compounds in the development of more efficient and durable dye-sensitized solar cells (Yang et al., 2016).

Plant Growth Regulation

Another research avenue explores the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid derivatives for potential application as plant growth regulators. These compounds were synthesized through a four-step process, indicating a targeted approach to produce specific chemical entities for agricultural enhancements. Such research underscores the diverse applications of thiazole and benzoic acid derivatives, beyond their use in pharmaceuticals, towards contributing to agricultural productivity (Teitei, 1980).

Antimicrobial Activity

Research into this compound derivatives has also uncovered their potential antimicrobial properties. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives, synthesized from related chemical frameworks, have demonstrated significant anti-bacterial and anti-fungal activities. These compounds, by virtue of their structural characteristics, offer promising avenues for the development of new antimicrobial agents, highlighting the broad-spectrum utility of thiazol-2-yl benzoic acids in addressing infectious diseases (Mohamed et al., 2010).

Luminescence Sensitization

Furthermore, thiophenyl-derivatized nitrobenzoato compounds, closely related to this compound, have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. This research demonstrates the potential of such compounds in enhancing the luminescent properties of rare earth elements, which can be applied in various fields including display technologies and optical devices (Viswanathan & Bettencourt-Dias, 2006).

Wirkmechanismus

While the specific mechanism of action of “4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid” is not mentioned in the retrieved sources, compounds containing a thiazole ring can have various biological effects. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Zukünftige Richtungen

The thiazole moiety, which is present in “4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid”, has been the focus of medicinal chemists for the development of novel therapeutic agents for various pathological conditions . Therefore, future research may focus on exploring the therapeutic potential of this compound and related compounds.

Eigenschaften

IUPAC Name |

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)13-8-6-12(7-9-13)15-17-14(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTNWWULNLTMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)

![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)

![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)

![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)